![molecular formula C16H28SSi B14385286 Trimethyl[3-(phenylsulfanyl)heptyl]silane CAS No. 89373-24-0](/img/structure/B14385286.png)
Trimethyl[3-(phenylsulfanyl)heptyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[3-(phenylsulfanyl)heptyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a heptyl chain substituted with a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(phenylsulfanyl)heptyl]silane typically involves the hydrosilylation of alkenes or alkynes with silanes. One common method is the reaction of 3-(phenylsulfanyl)hept-1-ene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, typically at room temperature, and results in the addition of the silane across the double bond of the alkene.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[3-(phenylsulfanyl)heptyl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding silane with a reduced sulfur moiety.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced silanes with modified sulfur groups.
Substitution: Silanes with various functional groups replacing the methyl groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl[3-(phenylsulfanyl)heptyl]silane has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Trimethyl[3-(phenylsulfanyl)heptyl]silane involves its interaction with various molecular targets and pathways. The silicon atom can form strong bonds with oxygen and carbon, making it a versatile reagent in organic synthesis. The phenylsulfanyl group can undergo redox reactions, contributing to the compound’s bioactivity. Additionally, the heptyl chain provides hydrophobic properties, influencing the compound’s solubility and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but lacking the phenylsulfanyl and heptyl groups.
Phenyltrimethylsilane: Contains a phenyl group bonded to a silicon atom with three methyl groups, but lacks the heptyl chain.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Uniqueness
Trimethyl[3-(phenylsulfanyl)heptyl]silane is unique due to the presence of the phenylsulfanyl group and the heptyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in organic synthesis, materials science, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
89373-24-0 |
|---|---|
Molekularformel |
C16H28SSi |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
trimethyl(3-phenylsulfanylheptyl)silane |
InChI |
InChI=1S/C16H28SSi/c1-5-6-10-16(13-14-18(2,3)4)17-15-11-8-7-9-12-15/h7-9,11-12,16H,5-6,10,13-14H2,1-4H3 |
InChI-Schlüssel |
LPCLTDWUZDGEGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC[Si](C)(C)C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


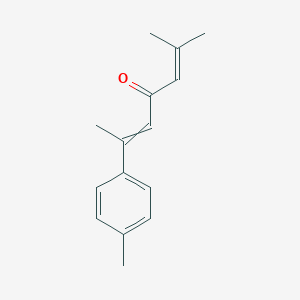
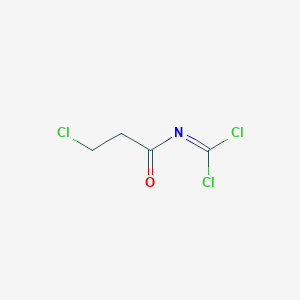
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)
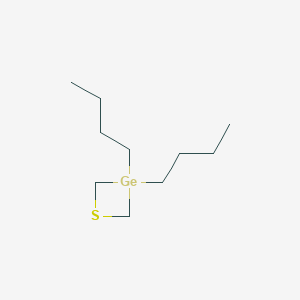
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)

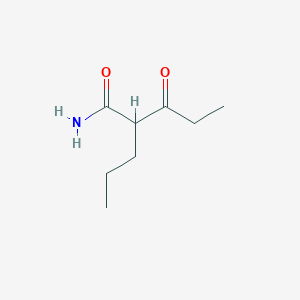
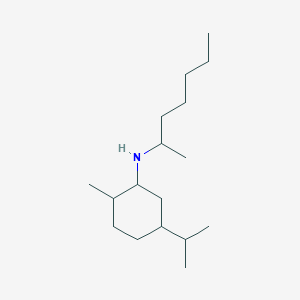
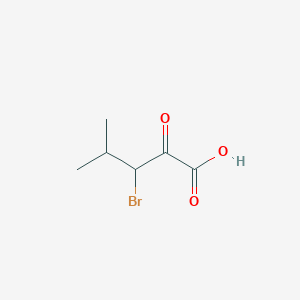


![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)

